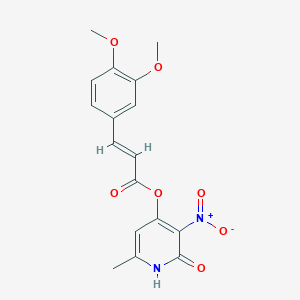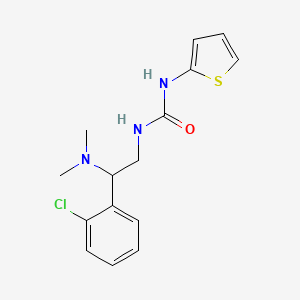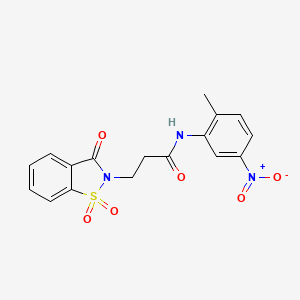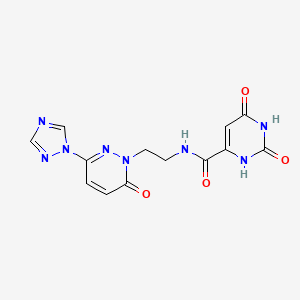
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate
説明
“Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group, which consists of a benzene ring substituted with one hydroxyl group and one alkoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions . For instance, benziporphyrin systems, which share some structural similarities, are synthesized through a series of reactions involving pyrrole and pentafluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzyl group), ether linkages (from the benzyloxy groups), a pyridine ring (from the nicotinate), and a chlorine atom .Chemical Reactions Analysis
The chemical reactions of this compound could involve the benzyloxy groups and the chlorine atom. For instance, the benzyloxy groups could undergo nucleophilic substitution reactions . The chlorine atom, being a good leaving group, could also participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of benzene rings would likely make it relatively non-polar and hydrophobic .科学的研究の応用
Electrochromic Materials
Research into electrochromic materials, such as the work done by Sotzing, Reynolds, and Steel (1996), focuses on synthesizing and characterizing polymers with low oxidation potentials for applications in smart windows, displays, and other devices where color change is required. These materials exhibit stability in their conducting state, which is essential for long-term application in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).
Supramolecular Liquid-Crystalline Networks
The development of supramolecular liquid-crystalline networks, as explored by Kihara, Kato, Uryu, and Fréchet (1996), involves the self-assembly of multifunctional H-bond donor and acceptor molecules. These networks have potential applications in the creation of responsive materials that can change their properties in response to external stimuli, such as temperature or light (Kihara, Kato, Uryu, & Fréchet, 1996).
Conducting Polymers from Low Oxidation Potential Monomers
The synthesis of conducting polymers from low oxidation potential monomers, like the work presented by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996), opens avenues for the development of materials with enhanced electrical properties. These polymers can be used in various applications, including organic electronics and sensors, due to their stability in the conducting form (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Antioxidant Capacity Assays
Research on antioxidant capacity assays, such as the ABTS/PP decolorization assay discussed by Ilyasov, Beloborodov, Selivanova, and Terekhov (2020), is crucial for evaluating the antioxidant potential of compounds. This work helps in understanding the mechanisms of antioxidant action, which is vital for the development of pharmaceuticals and nutraceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Polymerization Catalysts
The development of polymerization catalysts, as investigated by Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, and Claverie (2007), is fundamental for the synthesis of high molecular weight polymers. These catalysts find applications in the production of plastics, elastomers, and other polymer materials with specific properties (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).
将来の方向性
特性
IUPAC Name |
benzyl 6-chloro-5-ethyl-2,4-bis(phenylmethoxy)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO4/c1-2-24-26(33-18-21-12-6-3-7-13-21)25(29(32)35-20-23-16-10-5-11-17-23)28(31-27(24)30)34-19-22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBAFXWKBIVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N=C1Cl)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((2-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2945483.png)

![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2945487.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)


![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)
